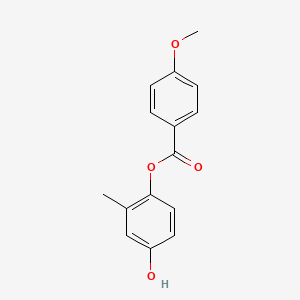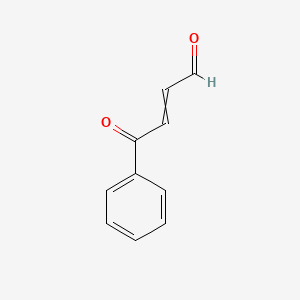
4-Oxo-4-phenylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-phenylbut-2-enal is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a phenyl group attached to a butenal backbone, with a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxo-4-phenylbutanoic acid.
Reduction: 4-Hydroxy-4-phenylbut-2-enal.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Oxo-4-phenylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in developing new antibacterial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-phenylbut-2-enal involves its interaction with specific enzymes and molecular targets. For example, it forms CoA adducts that inhibit the enzyme MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Hydroxy-4-phenylbut-2-enal
- 4-Oxo-4-chlorophenylbut-2-enal
Uniqueness
4-Oxo-4-phenylbut-2-enal is unique due to its specific structure, which allows it to form stable CoA adducts that are potent inhibitors of acyl-CoA binding enzymes . This property distinguishes it from other similar compounds and makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
127921-80-6 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-oxo-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H |
InChI Key |
YJXXWALABNEMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
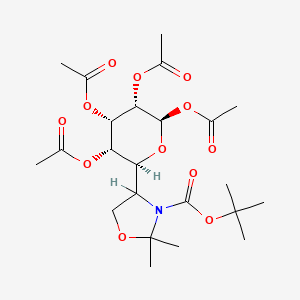
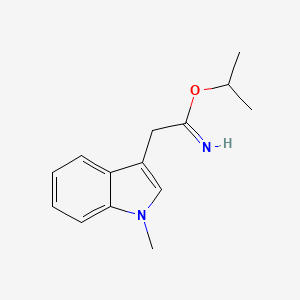
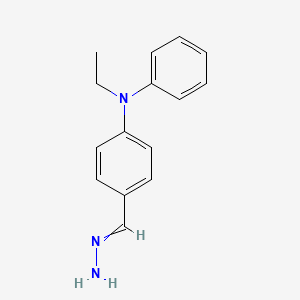
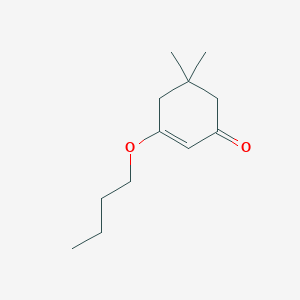

![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
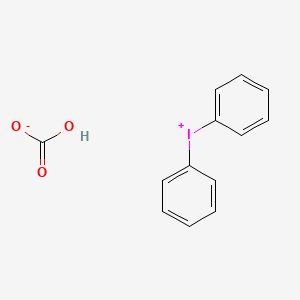
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
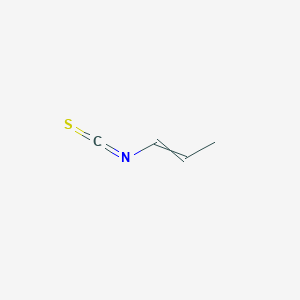
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
